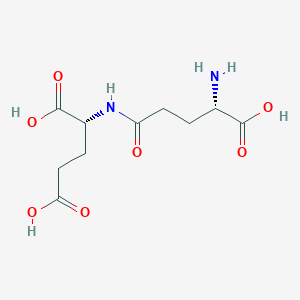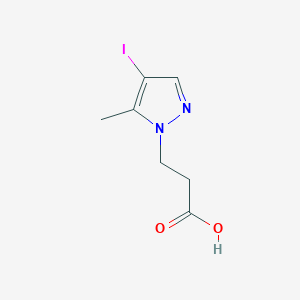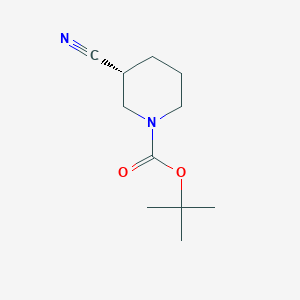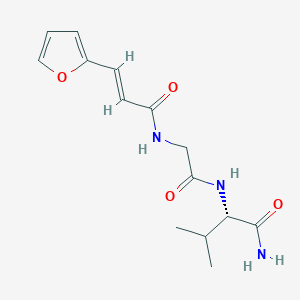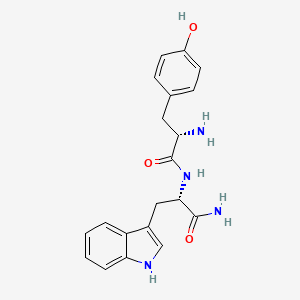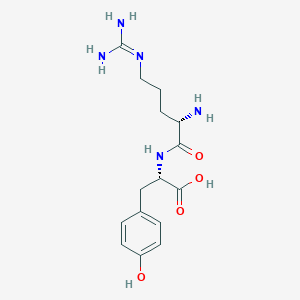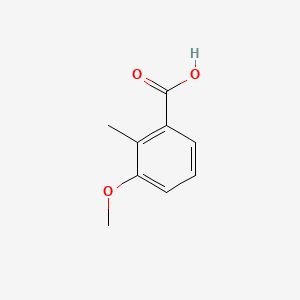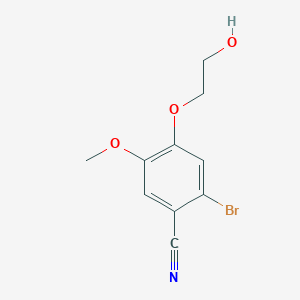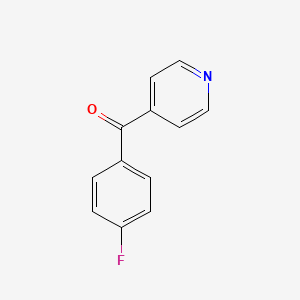
8-fluoro-2,3-dihydro-4H-thiochromen-4-one
Übersicht
Beschreibung
8-Fluoro-2,3-dihydro-4H-thiochromen-4-one, also known as F2T, is an organic compound that has been found to have a variety of biomedical applications. It is a thiochromenone, which is a type of organic compound that contains a thiochromen-4-one moiety, making it a highly useful compound for research. F2T has been found to possess a wide range of biological activities, including antiviral, antifungal, and anti-inflammatory effects. In addition, F2T has been studied for its potential to act as a therapeutic agent for various diseases, including cancer and diabetes.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Privileged Scaffolds
Thiochroman-4-one derivatives, due to their structural relationship with chromones (benzopyrans), are recognized as privileged scaffolds in medicinal chemistry. They exhibit promising biological activities and are a focus of ongoing research to develop new therapeutic agents .
Anticancer Research Cytotoxic Activities
Research has been conducted on thiochromanone-based thiosemicarbazones, particularly those substituted at the C-8 position, which includes 8-fluorothiochroman-4-one. These compounds have shown higher cytotoxicity and are being evaluated for their potential as anticancer agents .
Antileishmanial Activity Acyl Hydrazones Derivatization
Derivatives of thiochroman-4-ones, when modified with acyl hydrazones, have shown significant enhancement in antileishmanial activity. This suggests a potential application in the treatment of leishmaniasis, a disease caused by protozoan parasites .
Eigenschaften
IUPAC Name |
8-fluoro-2,3-dihydrothiochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FOS/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPXAUNBZAYCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427928 | |
| Record name | 8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |
CAS RN |
21243-12-9 | |
| Record name | 8-fluoro-2,3-dihydro-4H-thiochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

